molecular formula C15H12ClN3 B1351332 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine CAS No. 618098-26-3

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Cat. No. B1351332
M. Wt: 269.73 g/mol
InChI Key: GZEMJWSTADRWPR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of related compounds involves reactions with 1-(3-chlorophenyl)piperazine hydrochloride3. However, the specific synthesis process for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), has been studied4. However, the specific molecular structure analysis for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not readily available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied56. However, the specific chemical reactions involving 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 1-(3-Chlorophenyl)piperazine hydrochloride, have been studied8. However, the specific physical and chemical properties of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.


Scientific Research Applications

Chemistry and Synthesis

Biological Activities and Therapeutic Applications

  • Antifungal and Antimicrobial Properties : Studies have shown that specific pyrazoline derivatives exhibit significant antifungal and antimicrobial activities, which can be optimized through structural modifications for better efficacy against pathogens like Fusarium oxysporum (Kaddouri et al., 2022).

  • Anticancer Potential : Pyrazoline-based compounds have been identified as potential anticancer agents, with some derivatives showing high tumor specificity and reduced toxicity towards normal cells, suggesting a promising avenue for developing safer anticancer drugs (Sugita et al., 2017).

  • Monoamine Oxidase Inhibition : Pyrazoline derivatives have been recognized for their inhibition of Monoamine oxidase (MAO), a target for treating various psychiatric and neurological disorders. The selectivity and activity of these compounds towards MAO can lead to the development of new therapeutic agents (Mathew et al., 2013).

Safety And Hazards

The safety and hazards associated with related compounds, such as 1-(3-Chlorophenyl)piperazine hydrochloride, have been documented910. However, the specific safety and hazards associated with 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.


Future Directions

The future directions in the field of chemical synthesis involve continuous micro-flow for pharmaceutical production11. However, the specific future directions for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are not readily available in the retrieved sources.


Please note that the information provided is based on the available sources and there may be more comprehensive and specific information available in scientific literature or databases not accessed in this search. For a more detailed analysis, consulting a specialist or conducting a more extensive literature search is recommended.


properties

IUPAC Name

2-(3-chlorophenyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEMJWSTADRWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388038
Record name 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

CAS RN

618098-26-3
Record name 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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